2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
Properties
IUPAC Name |
2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-7-5-10(19)18-12(14-7)16-11(17-18)15-9-4-2-3-8(13)6-9/h2-6H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMDGGIVYBXXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324432 | |
| Record name | 2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200158 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1505456-00-7 | |
| Record name | 2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chloroaniline with 5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one under appropriate conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, a one-pot synthesis approach using a dicationic molten salt as a catalyst has been reported to yield high amounts of triazolopyrimidine derivatives under solvent-free conditions or in ethanol as a green solvent .
Chemical Reactions Analysis
2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Overview
2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structure features a chloroaniline moiety and a methyl group on the triazole ring, contributing to its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly in oncology and anti-inflammatory therapies.
Research indicates that this compound exhibits significant antiproliferative and anti-inflammatory properties. Key findings from various studies include:
- Antiproliferative Activity : Derivatives of triazolopyrimidines similar to this compound have shown potent effects against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). IC50 values for the most active derivatives range from 83 to 101 nM, indicating strong inhibition of cell growth.
- Mechanism of Action : The antiproliferative effects are primarily attributed to the inhibition of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. This results in apoptotic cell death through mitochondrial pathways. Selectivity for cancer cells over normal cells has been noted, suggesting a favorable therapeutic index .
Pharmacological Applications
The pharmacological applications of this compound can be categorized as follows:
Oncology
- Cancer Treatment : The compound has demonstrated potential as an anticancer agent due to its ability to inhibit tubulin polymerization. This mechanism is crucial for developing new chemotherapeutic agents that target rapidly dividing cancer cells.
- Selectivity Studies : Compounds with similar structures have been shown to selectively target cancer cells while sparing normal cells, which is vital for reducing side effects associated with traditional chemotherapy .
Anti-inflammatory Therapies
- The compound may also play a role in anti-inflammatory treatments by inhibiting specific enzymes and receptors involved in inflammatory pathways. Interaction studies suggest that it binds effectively to biological targets relevant to inflammation .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves several key steps that leverage its functional groups for reactivity:
- Nucleophilic Substitution : The chloro substituent facilitates nucleophilic substitution reactions.
- Electrophilic Aromatic Substitution : The triazole and pyrimidine rings can participate in various electrophilic aromatic substitution reactions.
- Cyclization and Condensation : These reactions are common for compounds containing nitrogen heterocycles, enhancing their structural diversity and biological activity.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling and regulation . The compound’s ability to bind to these targets and modulate their activity is key to its therapeutic effects .
Comparison with Similar Compounds
7-Amino vs. 7-Anilino Derivatives
Chloro-Substituted Anilines
- 2-[(3-Chlorophenyl)methylamino]-5-methyltriazolopyrimidin-7-one (): Structural isomer of the target compound, with a methylamino linker. Reduced planarity may hinder π-π stacking in protein binding sites, altering efficacy .
- N-(4-Chlorophenethyl)-5-methyltriazolopyrimidine-2,7-diamine ():
Substituent Variations at the 5-Position
- 5-Trifluoromethyl Derivatives (): Example: 5-Methyl-2-trifluoromethyl-triazolopyrimidin-7-one.
- 5-Ethoxymethyl Derivatives (): Example: 2-Amino-5-(ethoxymethyl)-triazolopyrimidin-7-one. Ethoxymethyl substituent enhances aqueous solubility (LogP reduction by ~1.5 units) compared to methyl groups .
Antiviral Activity
Anti-Inflammatory Activity
- Nitro-azolo[1,5-a]pyrimidines ():
- Target Compound: No direct anti-inflammatory data, but chloro-anilino groups are associated with COX-2 inhibition in related scaffolds .
Electrochemical and Physicochemical Properties
Key Insight: The 3-chloroanilino group in the target compound increases LogP compared to morpholine (S3-TP) or piperidine (S2-TP) derivatives, suggesting reduced aqueous solubility .
Biological Activity
Overview
2-(3-chloroanilino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine class. Its structure features a chloroaniline moiety at the 2-position and a methyl group at the 5-position of the triazole ring. This unique arrangement contributes to its potential biological activities, particularly in medicinal chemistry, where it has been associated with anti-cancer properties and enzyme inhibition.
The compound's reactivity can be attributed to its functional groups:
- Chloro substituent : Facilitates nucleophilic substitution reactions.
- Triazole and pyrimidine rings : Capable of participating in electrophilic aromatic substitution reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in oncology and anti-inflammatory therapies. Here are key findings from various studies:
Antiproliferative Activity
A study evaluating various derivatives of triazolopyrimidines found that compounds similar to this compound demonstrated potent antiproliferative effects against several cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. The most active derivatives had IC50 values in the nanomolar range (83–101 nM) and inhibited tubulin polymerization more effectively than established drugs like combretastatin A-4 (CA-4) .
The mechanism underlying the antiproliferative activity involves:
- Inhibition of Tubulin Polymerization : This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death through mitochondrial pathways.
- Selectivity Against Cancer Cells : Certain derivatives exhibited high selectivity for cancer cells over normal cells, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine derivatives can be influenced by modifications at specific positions on the molecule. For instance:
- Substitutions at the 7-position with different halogenated anilines significantly affected antiproliferative potency.
- The presence of electron-withdrawing groups (e.g., Cl, F) enhanced activity compared to electron-donating groups .
Interaction Studies
Preliminary interaction studies suggest that this compound may bind to specific receptors or enzymes involved in cell proliferation and inflammation pathways. Techniques such as molecular docking and enzyme inhibition assays are essential for elucidating these interactions .
Case Studies
Several case studies have highlighted the effectiveness of this compound in vivo:
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via cyclocondensation or cyclization reactions. For example, cyclization of aminotriazole derivatives with ketones or aldehydes (e.g., ethyl 3-oxohexanoate) in DMF or dioxane under reflux yields the triazolopyrimidine core . Optimization involves adjusting catalysts (e.g., TEA for acylation ), reaction time (e.g., 24 hours for benzoylation ), and purification via recrystallization (ethanol or methanol) . Lower yields (e.g., 11% for certain derivatives ) may be improved by controlling stoichiometry or using microwave-assisted synthesis.
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer: Key techniques include:
- 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., δ 2.3–2.5 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 533 for a derivative ).
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group for N-(4-chlorophenyl) derivatives ).
Q. What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer: Standard assays include:
- Antimicrobial Testing : Agar dilution methods against Gram-positive/negative bacteria .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or antimicrobial targets (e.g., Plasmodium falciparum dihydroorotate dehydrogenase ).
Advanced Research Questions
Q. How can low synthetic yields for triazolopyrimidine derivatives be systematically addressed?
Methodological Answer:
- Reaction Monitoring : Use TLC or HPLC to identify intermediate bottlenecks .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Catalyst Optimization : Transition metals (e.g., Pd/C) or organocatalysts may accelerate steps .
- Computational Modeling : DFT studies predict favorable reaction pathways (e.g., cyclization energy barriers) .
Q. How can contradictions in spectral data for derivatives be resolved?
Methodological Answer:
- Isotopic Labeling : 15N-labeling clarifies ambiguous NMR signals (e.g., distinguishing triazole vs. pyrimidine nitrogens) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions .
- Crystallographic Validation : X-ray structures anchor spectral assignments (e.g., confirming Cl-substituent orientation ).
Q. What strategies guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) to enhance bioactivity .
- Pharmacophore Mapping : Overlay active/inactive derivatives to identify critical motifs (e.g., 3-chloroanilino group for DNA interaction ).
- QSAR Modeling : Use ML algorithms to correlate substituent properties (e.g., logP, polar surface area) with IC50 values .
Q. What advanced techniques determine the compound’s supramolecular structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves π-π stacking and H-bonding (e.g., N–H···O interactions in phenanthrolinium co-crystals ).
- Solid-State NMR : Probes dynamics in amorphous forms .
- DFT Calculations : Predict intermolecular interactions (e.g., dimerization energy in the crystal lattice ).
Data Contradiction Analysis
- Synthetic Yield Discrepancies : Derivatives with similar substituents show yields ranging from 11% to 56% . This may arise from steric hindrance (e.g., bulkier groups slowing cyclization) or competing side reactions. Control experiments with inert atmospheres (N2/Ar) can mitigate oxidation .
- Biological Activity Variability : A 3-chlorophenyl derivative may show strong antifungal activity but weak anticancer effects. Cross-assay standardization (e.g., uniform cell lines, incubation times) reduces variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
